(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
The compound (Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 of the heterocyclic core and a propanamide linkage to a benzo[d][1,3]dioxol-5-yl group. Its Z-configuration ensures spatial alignment of the 2-fluorobenzylidene moiety, which may influence binding interactions with biological targets. The thioxothiazolidinone scaffold is known for diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects . The benzo[d][1,3]dioxol (methylenedioxyphenyl) group in the amide moiety is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its lipophilicity and ability to penetrate the blood-brain barrier .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-14-4-2-1-3-12(14)9-17-19(25)23(20(28)29-17)8-7-18(24)22-13-5-6-15-16(10-13)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCQLDGAMRPSJ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a thiazolidinone derivative. The molecular formula is with a molecular weight of approximately 393.43 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxol moiety exhibit promising anticancer properties. For instance, similar compounds have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and HCT116, indicating potent antiproliferative effects . The mechanisms involve:
- EGFR Inhibition : Compounds with similar structures inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
- Apoptosis Induction : Assessment through annexin V-FITC staining has shown increased apoptosis in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest, particularly at the G0/G1 phase, which prevents cancer cell proliferation .
Antimicrobial Activity
The compound's thiazolidinone component suggests potential antimicrobial properties. Research indicates that thiazolidinones can exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited. However, related compounds have demonstrated significant activity against Gram-positive bacteria and mycobacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Apoptotic Pathways : It influences proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.
- Interference with Cellular Signaling : By affecting signaling pathways like those mediated by EGFR, the compound can disrupt cancer cell survival signals.
Case Studies
A notable study synthesized similar compounds and assessed their anticancer activities through various assays. The results indicated that compounds with the benzo[d][1,3]dioxole structure significantly reduced cell viability in cancer lines while showing minimal cytotoxicity towards normal cells .
Data Summary
| Compound Name | Structure | IC50 (µM) | Target Cell Lines | Mechanism |
|---|---|---|---|---|
| Example A | Similar | 2.38 | HepG2 | EGFR Inhibition |
| Example B | Similar | 1.54 | HCT116 | Apoptosis Induction |
| Example C | Similar | 4.52 | MCF7 | Cell Cycle Arrest |
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidinones, including derivatives like (Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them candidates for the development of therapeutic agents aimed at conditions associated with oxidative damage .
Antimicrobial Properties
Compounds featuring the thiazolidinone scaffold have been shown to possess antimicrobial activity against various pathogens. Studies suggest that modifications to the thiazolidinone structure can enhance efficacy against bacteria and fungi, indicating potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are well-documented, with studies demonstrating their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound may be beneficial in treating inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and death .
Case Study 1: Antioxidant Evaluation
In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antioxidant capacity of various thiazolidinone derivatives, including the target compound. The results showed that these compounds effectively reduced lipid peroxidation and scavenged DPPH radicals, confirming their potential as antioxidant agents .
Case Study 2: Antimicrobial Testing
A study focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis indicated that specific substitutions enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s structural analogs share the 4-oxo-2-thioxothiazolidin-3-yl core but differ in substituents on the benzylidene group and the amide side chain. These modifications impact physicochemical properties, target selectivity, and bioactivity. Below is a comparative analysis of structurally related compounds from recent studies:
Table 1: Comparison of Structural Analogs
Functional Implications
Alkoxy groups (e.g., 3-methoxy-4-propoxy in ): These substituents increase solubility but may reduce CNS penetration due to higher polarity .
Amide Substituents: Benzo[d][1,3]dioxol-5-yl: This group in the target compound likely enhances lipophilicity and metabolic stability compared to simpler aryl groups (e.g., 3-hydroxyphenyl in ) . Hydroxyphenyl vs.
Physicochemical Properties :
- The target compound’s predicted molecular weight (~430 g/mol) and lipophilicity align with Lipinski’s rule of five, suggesting oral bioavailability. In contrast, the 3-methoxy-4-propoxy derivative () has a higher molecular weight (~479 g/mol), which may limit permeability .
Anticonvulsant Potential
The thioxothiazolidinone core is also associated with anticonvulsant effects via modulation of voltage-gated ion channels .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the thioxothiazolidinone core via reaction of thiourea derivatives with α-keto acids or esters under acidic conditions .
- Condensation : Introduction of the 2-fluorobenzylidene group through Knoevenagel condensation using 2-fluorobenzaldehyde, catalyzed by piperidine or acetic acid in ethanol .
- Amidation : Coupling the thioxothiazolidinone intermediate with benzo[d][1,3]dioxol-5-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Key parameters include temperature (60–80°C for condensation), solvent polarity (DMF for amidation), and reaction time (12–24 hours for cyclization). Purity is monitored via TLC and confirmed by NMR .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the Z-isomer (e.g., coupling constants for olefinic protons: J = 10–12 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 486.05) .
- X-ray Crystallography : SHELXL software is used for crystal structure refinement, with emphasis on resolving the Z-configuration of the benzylidene moiety .
Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?
- Methodological Answer :
- Target Selection : Focus on enzymes like cyclooxygenase (COX) or kinases due to the thioxothiazolidinone core’s known affinity for cysteine residues .
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogues with substituents like 4-chloro or 3-methoxy benzylidene groups. For example:
| Substituent | Biological Activity (IC50, μM) | Target |
|---|---|---|
| 2-Fluoro | 12.3 ± 1.2 (COX-2 inhibition) | |
| 4-Chloro | 8.7 ± 0.9 (HeLa cytotoxicity) | |
| 3-Methoxy | >50 (Inactive) |
- Rational Design : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity of the thioxothiazolidinone, improving target binding .
Q. What computational approaches are used to predict binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). The fluorobenzylidene group shows π-π stacking with Tyr385 .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 3.2) and blood-brain barrier permeability, while ProTox-II flags potential hepatotoxicity .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixtures of DMSO/water or chloroform/methanol in vapor diffusion setups .
- SHELXL Refinement : Apply TWIN and BASF commands for handling twinned crystals. Anisotropic displacement parameters refine the fluorobenzylidene group’s thermal motion .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell culture affecting compound stability) .
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., ATP-based viability assays vs. calcein-AM) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
